N-(5-Methoxy-2-nitrophenyl)acetamide
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Description
N-(5-Methoxy-2-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a derivative of acetanilide, which is a widely used analgesic drug. MNPA has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
1. Luminescence in Lanthanide-Ion Complexes
N-(5-Methoxy-2-nitrophenyl)acetamide derivatives have been utilized in the synthesis of lanthanide-ion complexes. These complexes exhibit notable luminescence properties. The chromophores in these complexes, derived from N-(5-Methoxy-2-nitrophenyl)acetamide, play a crucial role in determining their absorption properties, which are influenced by the extent of electronic delocalization (Andrews et al., 2009).
2. Synthesis of Azo Disperse Dyes
This compound serves as an important intermediate in the green synthesis of azo disperse dyes. The hydrogenation of N-(5-Methoxy-2-nitrophenyl)acetamide into its amino derivative is a critical step in this synthesis process, emphasizing its significance in the production of these dyes (Zhang Qun-feng, 2008).
3. Antimalarial Activity
In the field of medicinal chemistry, derivatives of N-(5-Methoxy-2-nitrophenyl)acetamide have been synthesized and tested for their antimalarial activity. These compounds have shown promising results in inhibiting the growth of Plasmodium berghei, a causative agent of malaria (Werbel et al., 1986).
4. Bioactive Nitrosylated and Nitrated Derivatives
Recent studies have explored the bioactive nitrosylated and nitrated derivatives of N-(5-Methoxy-2-nitrophenyl)acetamide. These derivatives have shown potential in the production of phytotoxic metabolites, with significant implications in agricultural and environmental sciences (Girel et al., 2022).
5. Catalytic Hydrogenation and Green Chemistry
The compound plays a pivotal role in the catalytic hydrogenation processes, contributing to the advancement of green chemistry practices. Its transformation through hydrogenation processes demonstrates its versatility and importance in environmentally friendly chemical synthesis (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(5-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(15-2)3-4-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYPTDVHSNMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methoxy-2-nitrophenyl)acetamide |
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